molecular formula C14H15NO4 B1319887 2-[(3,5-Dimethylisoxazol-4-yl)methoxy]-3-methylbenzoic acid CAS No. 926194-68-5

2-[(3,5-Dimethylisoxazol-4-yl)methoxy]-3-methylbenzoic acid

Cat. No.: B1319887
CAS No.: 926194-68-5
M. Wt: 261.27 g/mol
InChI Key: QODSHLNHPZQDFC-UHFFFAOYSA-N
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Description

2-[(3,5-Dimethylisoxazol-4-yl)methoxy]-3-methylbenzoic acid is a chemical compound with the molecular formula C13H13NO4 It is characterized by the presence of an isoxazole ring, a benzoic acid moiety, and a methoxy group

Biochemical Analysis

Biochemical Properties

2-[(3,5-Dimethylisoxazol-4-yl)methoxy]-3-methylbenzoic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with several enzymes, including bromodomain-containing proteins such as BRD2 and BRD4 . These interactions are primarily mediated through the binding of the isoxazole moiety to the acetyl-lysine recognition sites on the bromodomains, thereby inhibiting their activity. This inhibition can lead to alterations in gene expression and cellular signaling pathways, highlighting the compound’s potential as a therapeutic agent.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been shown to influence cell function by modulating cell signaling pathways and gene expression. For instance, it can inhibit the activity of bromodomain-containing proteins, leading to changes in the transcriptional regulation of genes involved in cell proliferation and differentiation . Additionally, it has been reported to affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting overall cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The isoxazole moiety of the compound binds to the acetyl-lysine recognition sites on bromodomain-containing proteins, inhibiting their activity . This inhibition disrupts the normal function of these proteins in reading histone acetylation marks, leading to changes in gene expression and cellular signaling. Additionally, the compound may also interact with other enzymes and proteins, further modulating their activity and contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been investigated to understand its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, may lead to gradual degradation, potentially affecting its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can exert sustained effects on cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound at different dosages have been evaluated in animal models to determine its therapeutic potential and safety profile. It has been observed that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biochemical and cellular changes . At therapeutic doses, the compound can effectively modulate the activity of bromodomain-containing proteins and other enzymes, resulting in beneficial effects on disease models. At higher doses, it may induce toxic or adverse effects, highlighting the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to influence the activity of acetyltransferases and deacetylases, which play critical roles in the regulation of histone acetylation and gene expression . Additionally, it may affect other metabolic enzymes, leading to changes in metabolic flux and metabolite levels. These interactions highlight the compound’s potential to modulate key biochemical processes and its relevance in metabolic research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biochemical effects. The compound is believed to be transported across cell membranes via specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the nucleus, where it interacts with bromodomain-containing proteins and other biomolecules. The distribution of the compound within tissues may also be influenced by its binding affinity to plasma proteins and other cellular components.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound has been shown to localize to the nucleus, where it interacts with bromodomain-containing proteins and other nuclear enzymes . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the appropriate cellular compartments. The nuclear localization of the compound is critical for its ability to modulate gene expression and cellular signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-Dimethylisoxazol-4-yl)methoxy]-3-methylbenzoic acid typically involves the formation of the isoxazole ring followed by its attachment to the benzoic acid moiety. One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring . The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-Dimethylisoxazol-4-yl)methoxy]-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3,5-Dimethylisoxazol-4-yl)methoxy]-3-methylbenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit BRD4 and its potential therapeutic applications set it apart from other similar compounds .

Properties

IUPAC Name

2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-8-5-4-6-11(14(16)17)13(8)18-7-12-9(2)15-19-10(12)3/h4-6H,7H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODSHLNHPZQDFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)OCC2=C(ON=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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